REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([O:10]C)[C:5]([O:8]C)=[CH:6][CH:7]=1.[Br:12]B(Br)Br>ClCCl>[Br:12][C:7]1[CH:6]=[C:5]([OH:8])[C:4]([OH:10])=[CH:3][C:2]=1[F:1]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C(=CC1)OC)OC
|
Name
|
|
Quantity
|
106 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrB(Br)Br
|
Name
|
|
Quantity
|
96 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3 times)
|
Type
|
WASH
|
Details
|
The combined organic layer was washed with an aqueous solution of sodium bicarbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The volatiles were removed in vacuo
|
Type
|
ADDITION
|
Details
|
The brown solid was diluted with chloroform (50 mL) and dichloromethane (10 mL)
|
Type
|
ADDITION
|
Details
|
A solution of bromine in carbon tetrachloride (5 ml) was slowly added
|
Type
|
WAIT
|
Details
|
After 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
the volatiles were removed in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C(=CC1F)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.51 g | |
YIELD: PERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |